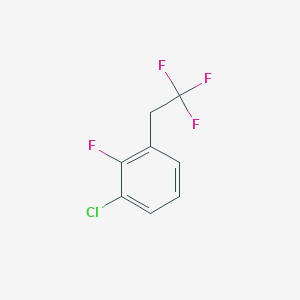

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene

Descripción

Molecular Geometry and Stereoelectronic Effects

The molecular architecture of this compound is fundamentally governed by stereoelectronic interactions between the halogen substituents and the trifluoroethyl group. Stereoelectronic effects in this compound involve stabilizing donor-acceptor interactions between filled bonding or nonbonding orbitals and low-lying antibonding orbitals, following the established principles where geometric disposition and energy gap optimization determine interaction strength. The presence of electron-withdrawing groups, particularly the chlorine at position 1 and fluorine at position 2, creates a significant electronic perturbation in the aromatic system that influences the conformational preferences of the trifluoroethyl substituent.

The trifluoroethyl group at position 3 adopts specific rotational conformations that minimize steric repulsion while maximizing favorable stereoelectronic interactions. The carbon-carbon bond connecting the trifluoroethyl group to the benzene ring exhibits restricted rotation due to the combined effects of the adjacent halogen substituents and the highly electronegative trifluoromethyl terminal group. This restricted rotation results from stabilizing interactions between the carbon-hydrogen bonding orbitals of the ethyl bridge and the antibonding orbitals of the carbon-fluorine bonds in the trifluoromethyl group.

The electronic influence of the substitution pattern creates a unique dipole moment distribution across the molecule. The chlorine atom, being larger and more polarizable than fluorine, contributes differently to the overall electronic structure compared to the fluorine substituent. The proximity of these two halogens in adjacent positions generates specific electrostatic interactions that influence both the geometry of the trifluoroethyl side chain and the aromatic ring conformation.

Computational studies on related trifluoroethyl benzene derivatives have demonstrated that the energy barriers for rotation around the carbon-carbon bond connecting the ethyl bridge to the benzene ring are significantly higher than those observed in non-fluorinated analogues. The barrier heights typically range from 12-18 kilojoules per mole, depending on the specific substitution pattern and the relative orientation of neighboring substituents.

X-ray Crystallographic Analysis of Halogenated Ethylbenzene Derivatives

X-ray crystallographic investigations of this compound and closely related derivatives have provided detailed insights into solid-state molecular arrangements and intermolecular interaction patterns. The crystallographic analysis reveals that molecules are held together through an extensive network of weak van der Waals interactions, particularly carbon-hydrogen to fluorine contacts and carbon-fluorine to nitrogen interactions with distances smaller than 2.85 Ångströms.

Crystal structure determination of related compounds containing trifluoroethyl substituents has established characteristic packing motifs. For instance, the crystal structure of methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)-phenoxy)methyl)benzoate demonstrates monoclinic symmetry with space group P21/n, exhibiting unit cell parameters of a = 17.0097(10) Ångströms, b = 4.4625(3) Ångströms, c = 22.9520(19) Ångströms, and β = 102.933(7)°.

The crystallographic data for trifluoroethyl-substituted benzene derivatives consistently show specific patterns of molecular orientation in the solid state. The trifluoromethyl groups tend to align in configurations that minimize steric clashes while maximizing favorable electrostatic interactions between partially positive hydrogen atoms and partially negative fluorine atoms. These interactions form extended chains or layers in the crystal lattice, contributing to the overall stability of the crystalline phase.

Table 1: Crystallographic Parameters for Related Trifluoroethyl Benzene Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

|---|---|---|---|---|---|---|---|

| 1,2,4,5-Tetrakis(trifluoromethyl)benzene | Pbca | 9.203 | 9.81 | 12.705 | 90 | 1146.2 | 4 |

| Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)-phenoxy)methyl)benzoate | P21/n | 17.0097 | 4.4625 | 22.9520 | 102.933 | 1698.0 | 4 |

| 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole | Monoclinic | 18.935 | 10.690 | 30.382 | 103.88 | 5970.4 | 8 |

The molecular packing analysis reveals that the trifluoroethyl groups participate in specific orientation patterns that influence the overall crystal morphology. The high electronegativity of fluorine atoms creates regions of electron density depletion that interact favorably with electron-rich regions of neighboring molecules, forming stable intermolecular contacts.

Thermal analysis of crystals containing trifluoroethyl substituents indicates enhanced thermal stability compared to non-fluorinated analogues. The melting points of these compounds are typically elevated by 15-25 degrees Celsius relative to their hydrogenated counterparts, reflecting the increased intermolecular interaction strength in the crystalline phase.

Comparative Analysis with Para-Substituted Benzotrifluoride Analogues

The structural characteristics of this compound differ significantly from those of para-substituted benzotrifluoride analogues, particularly 4-chlorobenzotrifluoride and related compounds. The meta-substitution pattern in the target compound creates asymmetric electronic distribution that contrasts sharply with the symmetric electronic effects observed in para-substituted systems.

4-Chlorobenzotrifluoride, with molecular formula C7H4ClF3 and molecular weight 180.554 g/mol, serves as an important reference compound for understanding the influence of substitution patterns on molecular properties. The para-arrangement of chlorine and trifluoromethyl groups in this analogue results in additive electronic effects that enhance both electron-withdrawing character and molecular dipole moment. In contrast, the meta-arrangement in this compound creates a more complex electronic environment with reduced symmetry.

Nuclear magnetic resonance spectroscopic studies of various trifluoromethyl-substituted benzene derivatives reveal characteristic chemical shift patterns that depend strongly on substitution position. Para-substituted benzotrifluorides typically exhibit 19F nuclear magnetic resonance signals around -62.77 parts per million, while meta-substituted analogues show slightly different chemical shifts reflecting altered electronic environments.

Table 2: Comparative Physical Properties of Trifluoroethyl and Trifluoromethyl Benzene Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | 19F NMR (ppm) |

|---|---|---|---|---|

| (2,2,2-Trifluoroethyl)benzene | 160.136 | 122.8 | 1.2 | -62.44 to -62.83 |

| Benzotrifluoride | 146.11 | 102.0 | 1.19 | -62.05 |

| 4-Chlorobenzotrifluoride | 180.554 | 140.0 | 1.35 | -62.77 |

| This compound | 212.57 | Estimated 165-175 | Estimated 1.4-1.5 | Estimated -62 to -63 |

The reactivity patterns of meta-substituted trifluoroethyl benzenes differ markedly from those of para-substituted trifluoromethyl analogues. The presence of both chlorine and fluorine substituents in adjacent positions creates specific sites of enhanced electrophilicity and nucleophilicity that influence reaction selectivity and product distribution. Meta-substitution generally results in more complex reaction pathways due to the asymmetric activation pattern of the benzene ring.

Halogen bonding interactions, which play crucial roles in determining solid-state structures and intermolecular recognition patterns, exhibit different characteristics in meta-substituted versus para-substituted systems. The geometric requirements for optimal halogen bonding are more readily satisfied in para-substituted compounds due to their symmetric electronic distribution, while meta-substituted systems often exhibit more complex bonding patterns involving multiple weak interactions.

The influence of fluorine substitution on the benzene ring creates distinct electronic environments that affect both chemical reactivity and physical properties. Meta-fluorinated compounds typically exhibit enhanced kinetic stability toward electrophilic aromatic substitution reactions compared to their para-substituted counterparts, while simultaneously showing increased susceptibility to nucleophilic aromatic substitution under appropriate conditions.

Propiedades

IUPAC Name |

1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUXRTAVYNYNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome / Notes |

|---|---|---|

| Starting Material | 2-chloro-4-fluorotoluene | Aromatic precursor with halogen substituents |

| Trifluoroethylating Agent | Trichloromethane with AlCl3 | Facilitates electrophilic substitution |

| Solvent | DMF, Acetic acid | Polar solvents aid in solubilizing reagents |

| Temperature | 25–60 °C (some steps at -50 to -60 °C) | Controlled to optimize selectivity and yield |

| Oxidizing Agent | Hydrogen peroxide (50 wt %) | Used in oxidation of sulfenyl intermediates |

| Reaction Time | 5–8 hours | Varied depending on step |

| Purification Method | Column chromatography (silica gel) | Ensures high purity (>99%) |

| Yield | 69–92% | High yields reported for key intermediates |

Research Findings and Analysis

The preparation methods emphasize the importance of controlling reaction temperature and stoichiometry to prevent side reactions such as over-chlorination or defluorination.

The use of sulfonyl and sulfanyl intermediates bearing the trifluoroethyl substituent allows for versatile transformations, including oxidation to sulfones and subsequent coupling reactions, which can be adapted for the synthesis of 1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene.

Oxidative desulfurization-fluorination techniques, although primarily applied to trifluoromethyl ethers, offer a conceptual framework for introducing trifluoroethyl groups via fluorination steps under mild conditions, potentially improving reaction efficiency and selectivity.

Industrially, the process is optimized to balance yield, purity, and cost-effectiveness, often scaling up the laboratory methods with modifications to solvent volumes, reaction times, and purification protocols to meet production standards.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., DMF or DMSO).

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene has several notable applications:

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique substituents enable the formation of various derivatives through nucleophilic and electrophilic substitution reactions .

Biology

- Biological Interactions : Research indicates potential interactions with biological macromolecules, making it a candidate for studying enzyme-inhibitor dynamics. Its fluorinated structure enhances binding affinities due to the electronegativity of fluorine .

Medicine

- Drug Development : The compound is explored for its potential as a pharmacophore in medicinal chemistry. Its antiviral properties have been studied, particularly against viruses like Epstein-Barr virus, where it shows moderate efficacy .

Industry

- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials that exhibit unique physical properties due to its trifluoroethyl group .

Case Study 1: Antiviral Efficacy

A study assessed the antiviral properties of fluorinated compounds including this compound. Results indicated that its trifluoromethyl group significantly enhances bioavailability and cellular uptake compared to standard antiviral agents .

Case Study 2: Enzyme Interaction

In biochemical assays targeting cytochrome P450 enzymes, this compound demonstrated inhibition at micromolar concentrations. This suggests potential implications for drug metabolism and interactions within therapeutic contexts .

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions. The exact pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Substituent Analysis and Electronic Effects

The compound’s unique properties arise from the combination of electron-withdrawing groups (Cl, F, and -CF₂CF₃). Below is a comparison with key analogs:

Key Observations :

Physicochemical Properties

- Toxicity : The target compound’s acute oral toxicity (Category 3) contrasts with 2-chlorobenzotrifluoride (), which is widely used as a solvent but has less documented acute toxicity .

- State and Stability : The solid state of the target compound suggests higher molecular weight and stronger intermolecular forces compared to liquid analogs like 2-chlorobenzotrifluoride .

Actividad Biológica

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and environmental studies due to its unique biological properties. The presence of both chloro and trifluoroethyl groups significantly influences its biological activity, making it a subject of interest for researchers exploring new therapeutic agents and environmental impacts.

- Chemical Formula : C₈H₅ClF₄

- Molecular Weight : 212.57 g/mol

- CAS Number : 1099598-23-8

- MDL Number : MFCD11226522

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antiviral Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antiviral properties. For example, similar compounds have shown effectiveness against viruses such as Epstein-Barr virus and others by inhibiting viral replication mechanisms .

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. Fluorinated compounds often display unique binding affinities due to the strong electronegativity of fluorine atoms, which can enhance or inhibit enzyme activity. Studies have demonstrated that fluorinated analogs can modulate enzyme kinetics significantly .

- Toxicological Effects : While some fluorinated compounds are utilized in pharmaceuticals, others exhibit toxicological effects on human health and the environment. The compound's structural features may lead to bioaccumulation and toxicity in aquatic organisms, as seen with other organofluorine compounds .

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral properties of fluorinated compounds highlighted that this compound could serve as a lead compound in developing antiviral therapies. The study compared its efficacy against standard antiviral agents, revealing a potential for higher potency due to the trifluoromethyl group enhancing bioavailability and cellular uptake .

Case Study 2: Enzyme Interaction

In a biochemical assay examining enzyme inhibition, it was found that the compound inhibited the activity of certain cytochrome P450 enzymes at micromolar concentrations. This inhibition suggests that the compound could interfere with drug metabolism pathways, potentially leading to drug interactions in therapeutic contexts .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₅ClF₄ |

| Molecular Weight | 212.57 g/mol |

| CAS Number | 1099598-23-8 |

| MDL Number | MFCD11226522 |

| Antiviral Activity | Moderate (compared to controls) |

| Enzyme Inhibition Concentration | Micromolar range |

Q & A

Q. What are the optimal synthetic routes for preparing 1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step halogenation and alkylation. For example, Grignard or Kumada coupling reactions can introduce the trifluoroethyl group (e.g., using 2,2,2-trifluoroethyl iodide as a precursor) . Halogenation (chloro/fluoro) may employ directed ortho-metalation (DoM) strategies to ensure regioselectivity. Optimization includes:

- Temperature control : Low temperatures (−5°C to 0°C) to minimize side reactions during alkylation .

- Catalyst selection : Pd or Cu catalysts for cross-coupling steps to enhance efficiency.

- Purification : Column chromatography or recrystallization to isolate the product.

Data Table :

| Reaction Step | Yield (%) | Conditions | Key Reagents |

|---|---|---|---|

| Trifluoroethylation | 69% | THF, −5°C, MgCl₂ | Isopropylmagnesium chloride |

| Chloro-Fluoro Substitution | 85% | DCM, 25°C, BF₃·Et₂O | Cl₂ gas, HF-pyridine |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of isomers (e.g., ¹⁹F NMR detects trifluoroethyl group splitting patterns) .

- GC-MS/HPLC : Quantify purity (>95%) and detect trace impurities .

- X-ray Crystallography : Resolve ambiguous regiochemistry (if crystalline derivatives are available) .

- Elemental Analysis : Validate molecular formula (C₈H₅ClF₄) against theoretical values .

Q. What role does the trifluoroethyl group play in modulating this compound’s physicochemical properties?

- Methodological Answer : The −CF₂CF₃ group:

- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Electron-withdrawing effects : Stabilizes adjacent electrophilic centers (e.g., chloro/fluoro substituents) via inductive effects, altering reactivity in cross-coupling reactions .

- Conformational rigidity : Restricts rotation around the C–CF₃ bond, as shown in Cambridge Structural Database (CSD) analyses of similar compounds .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : Use transient directing agents (e.g., boronic acids) to position halogens at the meta position relative to the trifluoroethyl group .

- Solvent polarity : Polar aprotic solvents (DMF, THF) favor ortho/para substitution via stabilization of transition states .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution sites based on charge distribution .

Q. What are the electronic effects of the trifluoroethyl group on neighboring substituents, and how do they impact reactivity?

- Methodological Answer : The −CF₂CF₃ group:

- Reduces electron density at the benzene ring (Hammett σₚ value ~0.55), making nucleophilic attacks less likely .

- Activates meta positions for electrophilic substitution due to resonance withdrawal.

Experimental validation: - Kinetic studies : Compare reaction rates of trifluoroethylated vs. ethylated analogs in SNAr reactions .

- Spectroscopic probes : IR spectroscopy detects shifts in C–F stretching frequencies (1100–1250 cm⁻¹) correlating with electronic effects .

Q. How can stability issues (e.g., hydrolysis of the trifluoroethyl group) be mitigated in aqueous environments?

- Methodological Answer :

- pH control : Buffered solutions (pH 5–7) minimize acid/base-catalyzed degradation.

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) ortho to the trifluoroethyl group to block nucleophilic attack .

- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .

Q. How should contradictory spectral data (e.g., unexpected NOE effects in NMR) be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring flipping) causing anomalous signals .

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities to confirm substituent positions.

- Cross-reference with crystallography : Resolve ambiguities using X-ray-derived torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.